CAY10580
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
7-[2-(3-hydroxyoctyl)-5-oxopyrrolidin-1-yl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35NO4/c1-2-3-6-9-17(21)13-11-16-12-14-18(22)20(16)15-8-5-4-7-10-19(23)24/h16-17,21H,2-15H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWGHEDGUILASE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCC1CCC(=O)N1CCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10658096 | |
| Record name | 7-[2-(3-Hydroxyoctyl)-5-oxopyrrolidin-1-yl]heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10658096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64054-40-6 | |
| Record name | 7-[2-(3-Hydroxyoctyl)-5-oxopyrrolidin-1-yl]heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10658096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Overview of Eicosanoid Signaling Pathways and Prostanoid Receptor Subtypes
Eicosanoids are a family of signaling molecules derived from the enzymatic or non-enzymatic oxidation of arachidonic acid, a fatty acid found in cell membranes. qiagen.com The synthesis of these molecules is initiated by phospholipase A2, which releases arachidonic acid from the membrane phospholipids. qiagen.com Following its release, arachidonic acid is metabolized by one of two main enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostanoids, and the lipoxygenase (LOX) pathway, which produces leukotrienes and lipoxins. qiagen.com
Prostanoids, which include prostaglandins (B1171923), prostacyclins, and thromboxanes, are key mediators in a wide array of biological processes such as inflammation, pain, fever, and regulation of blood pressure. qiagen.comnih.govingentaconnect.com They exert their effects by binding to a specific family of G protein-coupled receptors (GPCRs) known as prostanoid receptors. nih.govnih.gov These receptors are classified into five main types based on their sensitivity to the five primary natural prostanoids: DP (for PGD2), EP (for PGE2), FP (for PGF2α), IP (for PGI2), and TP (for TXA2). nih.gov
The EP receptor class is further divided into four distinct subtypes: EP1, EP2, EP3, and EP4. nih.govwikipedia.org Each subtype is coupled to different intracellular signaling pathways, leading to a diverse range of cellular responses even when activated by the same ligand, PGE2. oup.com
EP1 receptors are coupled to Gq proteins, and their activation leads to an increase in intracellular calcium levels.
EP2 and EP4 receptors are both coupled to Gs proteins, which stimulate adenylyl cyclase, resulting in increased levels of cyclic AMP (cAMP). nih.govoup.com
EP3 receptors primarily couple to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP levels.
This diversity in receptor subtypes and their downstream signaling allows for the highly specific and often opposing effects of PGE2 in different tissues and cellular contexts. nih.gov
Conceptual Framework of Prostaglandin E2 Pge2 and Ep4 Receptor Functionality
Prostaglandin (B15479496) E2 (PGE2) is the most abundant prostanoid in the human body and is involved in a multitude of physiological and pathological processes, including inflammation, immune responses, pain perception, cardiovascular function, and cancer progression. ingentaconnect.compatsnap.comfrontiersin.org Its wide-ranging effects are mediated through its binding to the four EP receptor subtypes (EP1-EP4). wikipedia.orgfrontiersin.org
The EP4 receptor, in particular, has emerged as a versatile and promising therapeutic target. nih.gov It is a Gs protein-coupled receptor that, upon activation by PGE2, primarily triggers the adenylyl cyclase/cAMP signaling cascade. nih.govpatsnap.comcaymanchem.com This increase in intracellular cAMP can then activate downstream effectors like Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac), leading to a variety of cellular responses. nih.govsemanticscholar.org
Beyond the classical Gs-cAMP pathway, evidence suggests that EP4 signaling is more complex. It can also activate other signaling pathways, including the PI3K/Akt and ERK pathways, and interact with other proteins like the EP4 receptor-associated protein (EPRAP), which can modulate inflammatory responses. nih.govnih.govwikipedia.org
Functionally, the activation of the EP4 receptor is associated with a range of effects, many of which are considered beneficial in a therapeutic context. These include:
Anti-inflammatory effects : EP4 activation can suppress the release of pro-inflammatory cytokines from immune cells like macrophages and T cells. nih.gov
Bone formation : The EP4 receptor plays an important role in bone remodeling and formation. ingentaconnect.comoup.comcaymanchem.com
Cardiovascular protection : It is involved in processes like vasodilation, which can help regulate blood pressure. patsnap.com
Tissue repair : EP4 signaling contributes to tissue remodeling and repair processes. nih.gov
However, EP4 activation has also been implicated in pro-tumorigenic processes, such as promoting cell proliferation, angiogenesis, and immune evasion in certain cancers. ingentaconnect.comnih.govwikipedia.orgpatsnap.com This dual role underscores the importance of understanding the specific context of EP4 signaling.
Rationale for the Development and Investigation of Selective Ep4 Agonists, with Emphasis on Cay10580
Intracellular Signal Transduction Pathways
Analysis of Downstream Effectors and Transcriptional Regulation
This compound, as a selective EP4 receptor agonist, exerts its cellular effects by activating the EP4 receptor, a Gs protein-coupled receptor medchemexpress.comcaymanchem.com. Activation of Gs-coupled receptors typically leads to the activation of adenylate cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels caymanchem.commolbiolcell.org. This elevation in cAMP is a key downstream signaling event mediated by this compound.
Studies have investigated the downstream effectors and transcriptional regulation influenced by this compound in various cell types.
In inner medullary collecting duct (IMCD) cells, this compound treatment significantly increased the abundance of Aquaporin-2 (AQP2) at the apical membrane and enhanced its phosphorylation at serine 264 medchemexpress.comresearchgate.net. This effect mimics, in part, the action of vasopressin, suggesting a role for EP4 activation in regulating water reabsorption researchgate.netpnas.org. Further research indicated that this compound increased AQP2 mRNA and protein levels in primary mouse IMCD cells in a time-dependent manner pnas.org. This upregulation of AQP2 expression by this compound is dependent on the cAMP/cAMP-response element binding protein (CREB) pathway pnas.org. EP4 activation by this compound significantly increased AQP2 luciferase reporter activity, suggesting transcriptional regulation of AQP2 by this compound via the CREB pathway pnas.org. The EP4 receptor signaling also promotes AQP2 membrane sorting through both the cAMP/Protein Kinase A (PKA) and extracellular signal-regulated kinase (ERK) pathways pnas.org.
In mouse glomerular mesangial cells (MCs), this compound, as an EP4 agonist, was shown to weaken the expression of several factors induced by transforming growth factor-β1 (TGF-β1), including PGE2, cyclooxygenase-2 (COX-2), membrane-bound PGE synthase 1 (mPGES1), laminin (B1169045) (LN), connective tissue growth factor (CTGF), and cyclin D1 portlandpress.com. This compound also decreased the number of cells in the S+G2/M phase and increased cells in the G0/G1 phase, suggesting an effect on cell cycle progression portlandpress.com. Furthermore, this compound weakened TGFβ1-induced phosphorylation of p38MAPK and ERK1/2 portlandpress.com. These findings suggest that EP4 activation by this compound can modulate the expression of genes involved in inflammation, extracellular matrix production, and cell cycle regulation in mesangial cells, potentially through the modulation of MAPK signaling pathways.
In vascular smooth muscle cells (VSMCs), activation of EP4 by this compound promotes the expression of Tenascin C (TN-C) protein mdpi.com. However, this compound had little effect on TN-C mRNA expression, suggesting that the regulation occurs primarily at the post-transcriptional level mdpi.com. The EP4-mediated increase in TN-C protein expression involves the cAMP/PKA/mTORC1/rpS6 pathway mdpi.com. Pretreatment with inhibitors of this pathway blocked the upregulation of TN-C protein induced by EP4 agonists mdpi.com.
In adipose tissue, this compound has been shown to mimic the actions of PGE2 in attenuating lipopolysaccharide-induced mRNA and protein expression of chemokines, including interferon-γ-inducible protein 10 and macrophage-inflammatory protein-1α nih.gov. This indicates that EP4 activation can transcriptionally regulate the expression of inflammatory mediators in adipose tissue nih.gov.
Conversely, some studies have shown that this compound does not affect the expression of certain genes. For instance, in MRC-5 cells with mPGES-1 knockdown, this compound failed to affect TGF-β1-induced α-SMA expression, while an EP2 agonist did show an effect mdpi.com. Similarly, in osteoblastic cells, while PGE2 signals through EP2 to decrease Sclerostin (Sost) expression, this compound had no significant effect on Sost levels plos.org. This suggests specificity in the transcriptional regulation mediated by different EP receptor subtypes.
The downstream signaling pathways activated by this compound through EP4 include the Gs-cAMP pathway, leading to increased intracellular cAMP and activation of PKA caymanchem.commolbiolcell.orgpnas.orgmdpi.com. Additionally, the ERK pathway has been implicated as a downstream effector in this compound-mediated AQP2 membrane targeting pnas.org. In the context of TN-C regulation, the mTORC1/rpS6 pathway is also a downstream effector mdpi.com.
The transcriptional regulation by this compound appears to be mediated, at least in part, through the CREB pathway, particularly in the context of AQP2 expression pnas.org. The modulation of MAPK pathways (p38MAPK and ERK1/2) by this compound in mesangial cells also suggests an influence on downstream gene expression regulated by these kinases portlandpress.com.
Here is a summary of some key downstream effectors and regulated transcripts/proteins:
| Downstream Effector/Regulated Molecule | Cell Type/Context | Observed Effect of this compound/EP4 Activation | Relevant Pathway(s) Involved |
| Aquaporin-2 (AQP2) mRNA and Protein | IMCD cells | Increased Expression | cAMP/CREB, cAMP/PKA, ERK |
| AQP2 Apical Membrane Abundance | MDCK cells, IMCD cells | Increased Abundance | cAMP/PKA, ERK |
| AQP2 Phosphorylation (Ser264) | MDCK cells | Increased Phosphorylation | Not explicitly detailed for Ser264 by this compound researchgate.net |
| PGE2, COX-2, mPGES1, Laminin, CTGF, Cyclin D1 Expression | Glomerular Mesangial Cells (TGF-β1 induced) | Weakened Expression | Modulation of p38MAPK and ERK1/2 phosphorylation |
| Cell Cycle Progression (S+G2/M, G0/G1) | Glomerular Mesangial Cells (TGF-β1 induced) | Decreased S+G2/M, Increased G0/G1 | Modulation of p38MAPK and ERK1/2 phosphorylation |
| p38MAPK Phosphorylation | Glomerular Mesangial Cells (TGF-β1 induced) | Weakened Phosphorylation | Downstream of EP4 activation |
| ERK1/2 Phosphorylation | Glomerular Mesangial Cells (TGF-β1 induced) | Weakened Phosphorylation | Downstream of EP4 activation |
| Tenascin C (TN-C) Protein | Vascular Smooth Muscle Cells | Increased Expression | cAMP/PKA/mTORC1/rpS6 |
| Chemokine mRNA and Protein (e.g., IP-10, MIP-1α) | Adipose Tissue (LPS induced) | Attenuated Expression | Downstream of EP4 activation |
| Sclerostin (Sost) Levels | Osteoblastic cells | No significant effect | EP4 does not mediate this effect plos.org |
| α-SMA Expression | MRC-5 cells (TGF-β1 induced) | Failed to affect | EP2 mediated this effect mdpi.com |
Renal Physiology and Fluid Balance Homeostasis
Research into this compound has demonstrated its influence on renal function, primarily through its effects on aquaporin-2 (AQP2) and interactions within the vasopressin-mediated signaling pathway in the renal collecting ducts. These findings suggest a potential role for this compound in managing disorders related to water reabsorption.
Regulation of Aquaporin-2 (AQP2) Expression and Membrane Trafficking
Studies have shown that this compound can significantly increase the apical membrane abundance of AQP2 in Madin-Darby canine kidney (MDCK) cells. medchemexpress.compnas.org This effect is observed at concentrations ranging from 100 to 10000 nM. medchemexpress.com EP4 activation by this compound induces AQP2 membrane targeting in MDCK cells, and this can occur without increasing cAMP levels, suggesting both cAMP-dependent and independent pathways may be involved in EP4-mediated AQP2 regulation. physiology.orgphysiology.orgnih.gov Research indicates that EP4 activation increases AQP2 expression in collecting ducts, associated with the cAMP/PKA and ERK pathways. physiology.orgpnas.org In vitro studies using mouse primary inner medullary collecting duct (IMCD) cells have shown that this compound treatment significantly increased both AQP2 mRNA and total protein expression in a time-dependent manner. pnas.org This up-regulation of AQP2 expression is dependent on the cAMP/cAMP-response element binding protein (CREB) pathway. pnas.org
Data on this compound's effect on AQP2 membrane abundance in MDCK cells:
| This compound Concentration (nM) | Relative AQP2 Membrane Abundance (vs. Control) |
| 10 | No significant increase |
| 100 | Significantly increased medchemexpress.com |
| 1000 | Significantly increased medchemexpress.com |
| 10000 | Significantly increased medchemexpress.com |
Data on this compound's effect on AQP2 phosphorylation in MDCK cells:
| Treatment | AQP2 Phosphorylation at Ser-264 | AQP2 Phosphorylation at Ser-269 |
| Control | Baseline | Baseline |
| PGE2 (10-7 M) | Increased | Increased |
| This compound | Increased pnas.orgnih.gov | No significant effect pnas.orgnih.gov |
Mitigation of Pathological Conditions Associated with Water Reabsorption Dysfunction (e.g., Nephrogenic Diabetes Insipidus)
This compound's ability to increase AQP2 membrane targeting independently of vasopressin receptor 2 (V2R) signaling suggests its potential in alleviating conditions like nephrogenic diabetes insipidus (NDI), which is often caused by V2R dysfunction. pnas.orgnih.govnih.govau.dkd-nb.info While studies primarily highlight the EP2 agonist butaprost for its significant alleviation of urinary concentrating defects in NDI rat models, this compound, as an EP4 agonist, has also shown the ability to increase AQP2 trafficking, providing a molecular mechanism relevant to bypassing defective V2R signaling. pnas.orgnih.govd-nb.info Renal tubule-specific and collecting duct-specific EP4 knockout mice exhibit impaired urine concentrating abilities, further supporting the importance of EP4 in this process. physiology.orgd-nb.info
Interactions with Vasopressin-Mediated Signaling in Renal Collecting Ducts
The canonical pathway for regulating AQP2 expression and translocation is the arginine vasopressin (AVP)/vasopressin 2 receptor (V2R)/cAMP/PKA/AQP2 pathway. physiology.org However, this compound, as an EP4 agonist, can increase AQP2 membrane targeting through mechanisms that may be independent of significant increases in cAMP levels, distinguishing its action from that of V2R or EP2 receptor activation under certain conditions. pnas.orgphysiology.orgnih.gov While EP4 can couple to Gs and potentially influence cAMP, studies with this compound have shown AQP2 membrane targeting without a significant rise in cAMP, suggesting alternative or additional signaling pathways are involved, such as the ERK pathway. physiology.orgphysiology.orgnih.govpnas.orgmdpi.com This indicates that EP4 activation by this compound offers a vasopressin-independent route to modulate AQP2, which could be particularly relevant in contexts where V2R signaling is impaired. pnas.orgnih.govau.dkpnas.org
Metabolic Regulation and Lipid Homeostasis
Beyond renal physiology, this compound has been investigated for its effects on metabolic processes, particularly in the context of adiposity, body weight, glucose, and insulin (B600854) sensitivity. These studies primarily utilize diet-induced obesity models in mice.
Impact on Adiposity and Body Weight Gain in Diet-Induced Models
Research indicates that activation of EP4 by this compound can prevent high-fat diet-fed mice from becoming obese and suppress body weight gain and adiposity. hku.hk This suppression of adiposity is associated with a reduction in the weight of various white adipose tissues (epididymal, subcutaneous, and peri-renal), brown adipose tissue (inter-scapular), and the liver. hku.hk this compound treatment in high-fat diet-challenged mice effectively prevented diet-induced hypercholesterolemia. nih.govhku.hk This protective effect is linked to the enhancement of endogenous bile acid synthesis and their fecal excretion. nih.govhku.hk EP4 deficiency in mice has been shown to lead to spontaneous hypercholesterolemia, further emphasizing the role of EP4 in cholesterol homeostasis. nih.govhku.hk
Summary of this compound effects on adiposity and body weight in high-fat diet-fed mice:
| Parameter | Effect of this compound Treatment (vs. Vehicle) |
| Body Weight Gain | Suppressed hku.hk |
| Adiposity | Suppressed hku.hk |
| eWAT Weight | Reduced hku.hk |
| sWAT Weight | Reduced hku.hk |
| Peri-renal WAT Weight | Reduced hku.hk |
| Inter-scapular BAT Weight | Reduced hku.hk |
| Liver Weight | Reduced hku.hk |
| Plasma Cholesterol | Lowered nih.govhku.hk |
Improvements in Glucose and Insulin Sensitivity
The reduced adiposity observed with this compound treatment in high-fat diet-fed mice is associated with improved glucose and insulin sensitivity. hku.hk This suggests that the beneficial effects of this compound on body weight and adiposity contribute to better metabolic control. Administration of this compound has also been shown to reduce adipose tissue inflammation, which can contribute to improved insulin sensitivity. frontiersin.orgresearchgate.net Furthermore, studies have indicated that EP4 agonists, including this compound, can elevate plasma levels of gut hormones like GLP-1 and PYY in fasted mice, which are known to play roles in glucose homeostasis and insulin secretion. researchgate.net
Modulation of Bile Acid Synthesis and Excretion
Studies have indicated that this compound plays a role in modulating bile acid synthesis and excretion. Research in high-fat diet-challenged mice demonstrated that treatment with this compound enhanced endogenous bile acid synthesis and increased their fecal excretion. medchemexpress.commedchemexpress.comnih.govresearchgate.nettargetmol.cn This effect is linked to the activation of the EP4 receptor, which appears to be critically involved in maintaining cholesterol homeostasis by regulating the synthesis and elimination of bile acids. nih.govresearchgate.net Deficiency in the EP4 receptor has been shown to decrease hepatic bile acid synthesis and fecal bile acid content, suggesting a positive regulatory role for EP4 activation in these processes. nih.govresearchgate.net The mechanism involves the regulation of cholesterol 7α-hydroxylase (CYP7A1) expression, a key enzyme in bile acid synthesis, mediated through the phosphorylated extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. nih.govresearchgate.net
Effects on Plasma Lipid Profiles and Cholesterol Metabolism
Investigations into the effects of this compound on plasma lipid profiles and cholesterol metabolism have revealed its potential to mitigate diet-induced hypercholesterolemia. In high-fat diet-fed mice, administration of this compound effectively prevented the increase in total cholesterol levels. medchemexpress.commedchemexpress.comnih.govresearchgate.net Treatment with this compound resulted in a significant reduction in total cholesterol levels, restoring them to near-normal values. medchemexpress.commedchemexpress.com For instance, in one study, total cholesterol levels decreased by 28.5% in high-fat diet-fed mice treated with this compound compared to the vehicle group, with levels dropping from 137.4 mg/dl to 98.2 mg/dl. medchemexpress.commedchemexpress.com This protective effect against hypercholesterolemia is attributed to the compound's ability to enhance the conversion of cholesterol into bile acids and promote their subsequent elimination. nih.govresearchgate.net
The following table summarizes representative findings on the effect of this compound on total cholesterol levels in a mouse model:
| Animal Model | Treatment Duration | Outcome Measured | This compound Effect (% Change vs. Vehicle) | Reference |
| High-fat diet-challenged mice | Three weeks | Total Cholesterol Level | -28.5% | medchemexpress.commedchemexpress.comresearchgate.net |
Gastrointestinal Endocrine System Function
This compound has been shown to influence the function of the gastrointestinal endocrine system, particularly the secretion of certain gut hormones from enteroendocrine L cells.
Stimulation of Glucagon-Like Peptide-1 (GLP-1) and Glucagon-Like Peptide-2 (GLP-2) Secretion
Research indicates that this compound, as an EP4-selective agonist, triggers the secretion of glucagon-like peptide-1 (GLP-1) and glucagon-like peptide-2 (GLP-2). Studies using mouse enteroendocrine GLUTag cells, which express abundant EP4 receptors, demonstrated that this compound stimulated GLP-1 secretion in a concentration-dependent manner. oup.comoup.comresearchgate.netnih.gov This effect was comparable to that of nonselective EP receptor agonists like Prostaglandin E1 and E2 and was blocked by an EP4-selective antagonist or by down-regulating EP4 expression. oup.comoup.comresearchgate.netnih.gov Furthermore, administration of this compound to mice led to a significant elevation in plasma levels of both GLP-1 and GLP-2. oup.comoup.comresearchgate.netnih.gov
Influence on Peptide YY (PYY) Secretion
In addition to GLP-1 and GLP-2, this compound has been shown to influence the secretion of Peptide YY (PYY). Activation of the EP4 receptor by this compound in enteroendocrine L cells triggers the secretion of PYY. oup.comoup.comresearchgate.netnih.gov In vivo studies in mice demonstrated that administration of this compound resulted in elevated plasma levels of PYY. oup.comoup.comresearchgate.netnih.govresearchgate.net
Differential Effects on Other Enteroendocrine Hormones
While this compound stimulates the secretion of GLP-1, GLP-2, and PYY, studies have noted differential effects on other enteroendocrine hormones. Specifically, administration of EP4 agonists, including this compound, to mice did not result in increased plasma levels of gastric inhibitory peptide (GIP). oup.comoup.comresearchgate.netnih.govresearchgate.net This suggests that the influence of this compound on gut hormone secretion is selective, primarily targeting hormones released from L cells via EP4 receptor activation.
Immunomodulation and Inflammatory Processes
The EP4 receptor, which is targeted by this compound, plays a role in immunomodulation and inflammatory processes. Studies have indicated that PGE2-EP4 signaling can influence immune responses. nih.govresearchgate.netscience.govpnas.org this compound has been used as a tool to investigate these effects, mimicking the actions of EP4 receptor activation. nih.govresearchgate.netpnas.orgnih.govresearchgate.net For instance, this compound was shown to mimic the effects of PGE2-EP4 signaling in mediating UV irradiation-induced systemic immunosuppression in mice. nih.govresearchgate.netpnas.org
EP4 activation has also demonstrated anti-inflammatory actions in certain contexts. This compound has been shown to attenuate the production of chemokines in mouse adipose tissue, suggesting a role in mitigating adipose tissue inflammation. researchgate.net Furthermore, in endothelial cells, this compound was found to suppress LPS-induced inflammatory signaling by inhibiting the NFκB pathway and the expression of adhesion molecules ICAM1 and VCAM1. nih.gov However, it is noted that PGE2-EP4 signaling can exhibit seemingly opposite immunomodulatory effects depending on the specific context or model studied. nih.gov
Suppression of Chemokine Production in Inflamed Tissues (e.g., Adipose Tissue)
Research indicates that this compound can reduce chemokine production in inflamed tissues, such as adipose tissue. researchgate.netfrontiersin.orgnih.gov Activation of EP4 signaling has been shown to alleviate obesity-associated adipose tissue inflammation. researchgate.netfrontiersin.org In high-fat diet-challenged mice, administration of this compound reduced the levels of chemokines like IP-10 and MIP-1α in epididymal white adipose tissue (eWAT). researchgate.netfrontiersin.orgnih.gov
Experimental data highlights the effect of this compound on chemokine mRNA levels in eWAT of mice:
| Treatment Group | IP-10 mRNA Level (Relative to Control) | MIP-1α mRNA Level (Relative to Control) |
| Control | 1.00 | 1.00 |
| This compound (200 µg/kg) | Significantly Lower | Significantly Lower |
This suggests that systemic EP4 activation by compounds like this compound can mitigate inflammation in adipose tissue. researchgate.netfrontiersin.org Studies using EP4-deficient mice further support the dependency on EP4 for this anti-inflammatory response in adipose tissue. nih.gov
Attenuation of Pro-inflammatory Cytokine Expression
This compound has been observed to attenuate the expression of pro-inflammatory cytokines in various contexts. In rat organ transplantation models, administration of this compound suppressed the expression of interferon-gamma (IFN-γ). nih.govcore.ac.uk This suppression of pro-inflammatory cytokines is considered a mechanism contributing to the amelioration of acute allogeneic rejection. nih.govcore.ac.uk
In studies involving nasal polyp-derived fibroblasts, the EP4 agonist this compound significantly induced the expression of IL-8 and, along with an EP2 agonist, induced IL-6 expression. nih.gov This indicates context-dependent effects on cytokine production. nih.gov
Role in Allogeneic Rejection in Transplantation Models
Investigations using rat heterotopic heart and small bowel transplantation models have explored the role of this compound in allogeneic rejection. Continuous administration of this compound significantly delayed cardiac allograft survival and the onset of rejection in both cardiac and intestinal allografts. nih.govcore.ac.uk This effect was associated with suppressed expression of pro-inflammatory cytokines like IFN-γ and down-regulation of suppressor of cytokine signaling-1 (SOCS-1). nih.govcore.ac.uk These findings suggest that selective EP4 agonists like this compound may serve as immune-modulatory agents potentially useful for managing acute allogeneic rejection. nih.govcore.ac.uk
Data on cardiac allograft infiltration provides insight into the effect of this compound:
| Treatment Group | Myocardial Cell Infiltration (Day 7) |
| Vehicle Control | 20.1% ± 7.8% |
| This compound | 7.3% ± 2.5% (p < 0.01) |
This reduction in myocardial cell infiltration in the this compound-treated group highlights its potential in attenuating transplant rejection. core.ac.uk
Investigation of Effects on Adaptive Immune Responses (e.g., Regulatory T Cells)
Research suggests that EP4 signaling, targeted by this compound, can influence adaptive immune responses, including the proliferation of regulatory T cells (Tregs). core.ac.uk Studies in murine colitis models of inflammatory bowel diseases indicate that EP4 facilitates the proliferation of regulatory T cells. core.ac.uk While this compound's direct effect on Treg proliferation is implicated through its EP4 agonism, specific detailed findings on this compound's direct impact on regulatory T cells were not extensively detailed in the provided search results beyond the general role of EP4 agonists.
Contribution to UV Irradiation-Induced Immunosuppression Mechanisms
This compound has been used to investigate the role of EP4 signaling in UV irradiation-induced systemic immunosuppression. researchgate.netnih.govresearchgate.net Studies have shown that the effect of PGE₂, a key mediator in UV-induced immunosuppression, is mimicked by this compound. researchgate.netnih.govresearchgate.net This indicates that PGE₂–EP4 signaling plays a role in this process. researchgate.netnih.govresearchgate.net The mechanism may involve the facilitation of an increase in Treg cells in regional lymph nodes after UV irradiation. nih.gov
Skeletal Biology and Bone Remodeling
The EP4 receptor is recognized for its important roles in bone formation and resorption. caymanchem.com this compound, as a selective EP4 agonist, has been utilized in studies exploring the influence of EP4 activation on bone cells. caymanchem.com
Influence on Osteoblast and Osteoclast Activity
PGE₂ is a known regulator of osteoblast and osteoclast formation and activity. nih.govplos.orglvts.fr The EP4 receptor has been identified as mediating certain actions of PGE₂ in bone. caymanchem.compnas.org While PGE₂ is classically known as an osteolytic factor that induces osteoclasts from bone marrow precursor cells, with EP4 identified as a mediating receptor, studies investigating the direct influence of this compound on osteoblast and osteoclast activity show varied results depending on the specific cellular process examined. pnas.org
In some osteoblastic cell lines, while PGE₂ was shown to decrease Sclerostin expression (a Wnt antagonist that promotes bone formation), the EP4 agonist this compound did not have a significant effect on Sclerostin levels, whereas an EP2 agonist did. nih.govplos.orgresearchgate.net This suggests that the effect of PGE₂ on Sclerostin expression in these cells is primarily mediated through EP2, not EP4. nih.govplos.orgresearchgate.net
However, other research indicates that EP4 signaling is involved in bone cell activity. nih.gov Studies have explored the role of EP4 in pathways related to growth hormone secretion, which can influence bone mass by affecting osteoblast differentiation and inhibiting osteoclastogenesis. nih.gov this compound has been used to stimulate growth hormone-secreting cells, showing that EP4 activation can upregulate growth hormone gene expression. nih.govresearchgate.net
The role of EP4 in osteoclastogenesis is also complex. While EP4 has been implicated in PGE₂-induced osteoclast formation, the precise mechanisms and the direct effect of this compound on osteoclast activity require further detailed exploration based on the provided information. pnas.org
Evaluation in Preclinical Models of Bone Repair and Regeneration
Research has explored the potential of EP4 receptor agonists, including this compound, in promoting bone formation and improving bone mechanical properties in preclinical models. Studies using ovariectomized rats, a model for postmenopausal bone loss, have investigated novel EP4 receptor agonist-bisphosphonate conjugate drugs, demonstrating their ability to promote bone formation and enhance vertebral mechanical properties. lvts.fr While this compound itself was mentioned as an EP4 agonist in the context of EP4 receptor research, specific detailed findings solely focused on this compound's direct evaluation in preclinical bone repair and regeneration models, independent of conjugates, were not prominently detailed in the search results. However, the role of EP4 signaling in bone formation is recognized, and agonists targeting this pathway are of interest for bone-related conditions. caymanchem.comlvts.fr
Analysis of Effects on Sclerostin Expression and Wnt Signaling Pathways in Osteoblastic Cells
Studies investigating the regulation of sclerostin expression and Wnt signaling in osteoblastic cells have utilized this compound as a tool to probe EP4 receptor involvement. Prostaglandin E2 (PGE2) is known to regulate sclerostin expression and influence Wnt signaling in osteoblastic cells. plos.orgnih.gov Research indicates that PGE2 decreases sclerostin expression, thereby increasing Wnt signaling. plos.orgnih.gov This effect of PGE2 is mediated through the EP2 receptor, involving a cAMP/PKA pathway. plos.orgnih.gov In comparative studies using specific agonists for EP2 (butaprost) and EP4 (this compound), butaprost was shown to mimic PGE2's ability to decrease sclerostin levels, whereas this compound had no significant effect on sclerostin expression in osteoblastic cells. plos.orgnih.govresearchgate.net This suggests that while EP4 signaling is involved in various biological processes, its direct impact on sclerostin expression in osteoblastic cells appears limited compared to EP2 signaling.
Data on the effect of this compound on sclerostin levels in osteoblastic cells:
| Treatment (100 nM) | Effect on Sclerostin Levels |
| Vehicle Control | Baseline |
| hPTH(1–34) | Decreased |
| 8-br-cAMP | Decreased |
| Ionomycin | No significant effect |
| Butaprost (EP2 agonist) | Decreased |
| This compound (EP4 agonist) | No significant effect |
This data is based on findings showing that this compound had no significant effect on Sost levels compared to butaprost which decreased them. plos.orgnih.govresearchgate.net
Vascular Biology and Endothelial Barrier Integrity
Protective Roles in Endothelial Permeability Regulation
This compound has been used to investigate the role of the EP4 receptor in regulating endothelial permeability. Studies focusing on prostaglandin A2 (PGA2) have shown it enhances endothelial barrier function in pulmonary endothelial cells. nih.govmolbiolcell.org This barrier-enhancing effect of PGA2 is mediated through the EP4 receptor. nih.govmolbiolcell.org Stimulation of pulmonary endothelial cells with this compound, an EP4 receptor activator, has been shown to recapitulate the endothelial barrier enhancement caused by PGA2. nih.govmolbiolcell.org This suggests a protective role for EP4 receptor activation in maintaining endothelial barrier integrity and regulating permeability.
Relevance in Models of Acute Lung Injury and Vascular Leakage
The protective effects of EP4 receptor activation on endothelial barrier integrity are relevant in models of acute lung injury (ALI) and conditions associated with increased vascular leakage. In animal models of ALI induced by LPS or mechanical ventilation combined with thrombin receptor-activating peptide, PGA2 demonstrated protective effects, which were abolished in mice with endothelial-specific EP4 knockout. nih.gov This highlights the critical role of endothelial EP4 in these protective effects. While the research directly citing this compound in in vivo ALI models was not extensively detailed in the provided snippets, its action as an EP4 agonist suggests its potential relevance in mitigating vascular leakage in such contexts, consistent with the findings on EP4 activation and endothelial barrier function. nih.govmolbiolcell.org
Cellular Responses in Renal Mesangial Cells
Modulation of Mesangial Cell Hypertrophy and Extracellular Matrix Accumulation
The role of prostaglandin receptors, including EP4, in renal mesangial cells has been investigated in the context of hypertrophy and extracellular matrix (ECM) accumulation, processes implicated in the progression of kidney diseases. EP1 receptor activation has been reported to induce mesangial cell hypertrophy and cell cycle arrest. oncotarget.com While PGE2 can cause mesangial cell hypertrophy, this effect has been reproduced by an EP1 agonist, sulprostone. oncotarget.comnih.gov Research has also explored the effects of various EP receptor agonists on mesangial cells. In one study, the efficacy of selective agonists for EP1, EP2, EP3, and EP4 (this compound) on mouse mesangial cells was tested in the context of TGF-β1-induced damage. researchgate.net However, the specific outcomes regarding this compound's direct modulation of mesangial cell hypertrophy or ECM accumulation were not clearly delineated in the provided search results, which focused more on the roles of other EP receptor subtypes like EP1 and EP2 in these processes. oncotarget.comnih.govresearchgate.net Some studies suggest a protective role for EP4 in preventing mesangial cell injury and tubulointerstitial fibrosis, but the direct involvement of this compound in modulating hypertrophy and ECM accumulation in mesangial cells requires further specific investigation. oncotarget.comnih.gov
Effects on Transforming Growth Factor-β1 (TGF-β1)-Induced Cellular Changes
Investigational research has explored the effects of this compound, a selective agonist of the prostaglandin EP4 receptor, on cellular changes induced by Transforming Growth Factor-β1 (TGF-β1). TGF-β1 is a cytokine known to play a significant role in various physiological and pathological processes, including fibrosis and cellular differentiation.
Studies investigating TGF-β1-induced cellular changes in different cell types have utilized this compound to understand the involvement of the EP4 receptor pathway. In the context of pulmonary fibrosis, research using human lung fibroblast cells (MRC-5) stimulated with TGF-β1 examined the effect of EP receptor agonists on α-smooth muscle actin (α-SMA) expression, a marker for fibrosis. While butaprost, an EP2 agonist, reduced TGF-β1-induced α-SMA expression in MRC-5 cells with mPGES-1 knockdown, this compound, as an EP4 agonist, did not significantly affect TGF-β1-induced α-SMA expression in this specific model nih.gov. These findings suggested that in this context, mPGES-1-derived PGE2 exerts its beneficial effect against α-SMA expression primarily via the EP2 receptor signaling pathway nih.gov.
Conversely, studies on mice glomerular mesangial cells (MCs) have indicated a different role for EP4 activation. TGF-β1 induces damage in these cells, and the efficacy of various PGE2 receptor agonists, including this compound (EP4 agonist), has been tested. In MCs treated with TGF-β1, this compound, along with the EP2 agonist butaprost, weakened the expression of several markers stimulated by TGF-β1, including PGE2, cyclooxygenase-2 (COX-2), membrane-bound PGE synthase 1 (mPGES1), laminin (LN), connective tissue growth factor (CTGF), and cyclin D1 portlandpress.comnih.gov. Furthermore, this compound and butaprost decreased the number of cells in the S+G2/M phase and increased cells in the G0/G1 phase, suggesting an alleviation of TGF-β1-induced cell proliferation portlandpress.comnih.gov. These agonists also weakened TGF-β1-induced phosphorylation of p38MAPK and ERK1/2 portlandpress.comnih.gov. These results suggest that EP2 and EP4 receptors are important in preserving cell proliferation and may offer a basis for treating kidney damage induced by TGF-β1 portlandpress.comnih.gov.
The contrasting findings in different cell types highlight the context-dependent nature of EP4 receptor activation by this compound in modulating TGF-β1-induced cellular changes.
Data Tables:
Based on the research findings, the following data points regarding the effects of this compound on TGF-β1-induced cellular changes can be summarized:
| Cell Type | TGF-β1 Stimulus | This compound Effect (vs. TGF-β1 alone) | Measured Marker/Outcome | Relevant EP Receptor | Source |
| MRC-5 cells (with mPGES-1 KD) | TGF-β1 | No significant effect | α-SMA expression | EP4 | nih.gov |
| Mice Glomerular Mesangial Cells | TGF-β1 | Weakened expression | PGE2, COX-2, mPGES1, LN, CTGF, Cyclin D1 | EP4 | portlandpress.comnih.gov |
| Mice Glomerular Mesangial Cells | TGF-β1 | Decreased proportion | Cells in S+G2/M phase | EP4 | portlandpress.comnih.gov |
| Mice Glomerular Mesangial Cells | TGF-β1 | Increased proportion | Cells in G0/G1 phase | EP4 | portlandpress.comnih.gov |
| Mice Glomerular Mesangial Cells | TGF-β1 | Weakened phosphorylation | p38MAPK and ERK1/2 phosphorylation | EP4 | portlandpress.comnih.gov |
| Mice Glomerular Mesangial Cells | TGF-β1 | Increased protein level | p27kip1 protein level | EP4 | nih.gov |
| Mice Glomerular Mesangial Cells | TGF-β1 | Down-regulated expression | Cyclin D1 expression | EP4 | nih.gov |
Methodological Approaches in Cay10580 Research
In Vitro Cellular Models and Assays
In vitro studies using cultured cells are fundamental to understanding the direct effects of CAY10580 on specific cell types and signaling pathways. A range of established cell lines and primary cell cultures are utilized, coupled with various functional and molecular biology techniques.
Application of Established Mammalian Cell Lines
Established mammalian cell lines serve as valuable models due to their ease of culture and reproducibility. Several lines have been employed in this compound research:
Madin-Darby Canine Kidney (MDCK) cells: These cells have been extensively used to investigate the effects of this compound on aquaporin-2 (AQP2) phosphorylation and membrane targeting. Studies have shown that this compound can partially mimic the effects of vasopressin on AQP2 phosphorylation and membrane targeting in MDCK cells. researchgate.netpnas.orgnih.gov Research indicates that this compound significantly increased the apical membrane abundance of AQP2 in MDCK cells at concentrations ranging from 10-7 to 10-5 M. researchgate.netpnas.orgnih.gov
Mouse Inner Medullary Collecting Duct (IMCD3) cells: Specifically, an IMCD3 cell line stably transfected with an AQP2 construct (AQP2-IMCD3) has been utilized to study the impact of EP4 activation on AQP2 membrane targeting. Treatment with this compound (10-9 to 10-5 M) resulted in a concentration-dependent increase in plasma membrane AQP2 (PM-AQP2) and phosphorylated Ser256-AQP2. pnas.orgnih.gov
GLUTag cells: This mouse enteroendocrine cell line, known to express functional EP4 receptors, is used to study the regulation of gut hormone secretion. This compound has been shown to stimulate glucagon-like peptide-1 (GLP-1) secretion in GLUTag cells. oup.com The EC50 for this compound-stimulated GLP-1 secretion in GLUTag cells was determined to be 20 nM. oup.com
HT-29 cells: While detailed studies with this compound in HT-29 human colorectal cancer cells were not extensively described in the provided snippets, the relevance of EP4 receptor signaling in these cells has been noted in the context of prostaglandin (B15479496) E2. caymanchem.com
A375 and Hs294t cells: These human melanoma cell lines have been used to assess the effect of this compound on cell migration. This compound treatment was found to enhance the migration capacity of A375 melanoma cells. nih.govplos.org
MpkCCD cells: Mouse cortical collecting duct (mpkCCD) cells serve as a model for renal principal cells and have been used to study AQP2 expression. This compound increased AQP2 abundance in mpkCCD cells in the absence of dDAVP. frontiersin.org
Mouse glomerular mesangial cells (MCs): These cells are used to investigate the role of EP4 agonists in kidney damage induced by transforming growth factor-β1 (TGF-β1). This compound treatment weakened the expression of several markers, including COX-2, mPGES1, laminin (B1169045) (LN), connective tissue growth factor (CTGF), and cyclin D1, that were stimulated by TGF-β1. portlandpress.comnih.gov
NE-4C cells: These neuroectodermal stem cells have been used to study the subcellular localization and translocation of the EP4 receptor. This compound induced the externalization of the EP4 receptor to the plasma membrane in NE-4C cells. mq.edu.aunih.gov
PANC-1 cells: This human pancreatic carcinoma cell line has been employed to study the activation of the mTORC1 pathway. This compound was found to increase cAMP production in PANC-1 cells. physiology.org
Rat VSMCs: Vascular smooth muscle cells (VSMCs) from rats have been used in vitro to study the expression of tenascin C (TN-C). This compound remarkably upregulated TN-C protein expression in cultured VSMCs. nih.gov
Primary Cell Culture Techniques
Primary cell cultures, derived directly from tissues, offer a model system that more closely reflects the in vivo environment compared to established cell lines.
Primary Mouse IMCD cells: These cells have been cultured to further characterize the role of EP4 in regulating AQP2 expression. Treatment with this compound resulted in a significant increase in both AQP2 mRNA and total protein expression in a time-dependent manner. pnas.orgnih.gov
Nasal polyp-derived fibroblasts (NPDFs): Primary NPDFs have been used to investigate the production of interleukin-6 (IL-6) and interleukin-8 (IL-8) in response to this compound. This compound induced the expression of both IL-6 and IL-8 in these cells. nih.gov
Functional Assays for Receptor Activation and Signal Transduction
Various functional assays are employed to measure the cellular responses mediated by this compound's activation of the EP4 receptor and subsequent signal transduction:
Cell-surface biotinylation assay: This technique is used to quantify the abundance of proteins, such as AQP2 and VE-cadherin, on the cell surface membrane. It has been applied to assess the membrane targeting of AQP2 in MDCK and IMCD3 cells stimulated with this compound. researchgate.netpnas.orgnih.govsemanticscholar.org
Assessment of protein phosphorylation: Western blotting is commonly used to detect the phosphorylation status of key proteins involved in signaling pathways downstream of EP4 activation, including AQP2 (at ser-264, ser-269, ser-256), CREB, ERK, and proteins in the mTORC1 pathway like S6 ribosomal protein and p70S6K. researchgate.netpnas.orgnih.govpnas.orgnih.govphysiology.org
Measurement of intracellular cAMP: EP4 receptors are Gs protein-coupled receptors that typically increase intracellular cAMP levels. Assays to measure cAMP are used to confirm EP4 activation and downstream signaling. While this compound caused a transient increase in cAMP in IMCDs nih.gov, no statistically significant increase was observed in MDCK cells pnas.orgnih.gov. This compound did increase cAMP production in PANC-1 cells. physiology.org
Measurement of secreted substances: ELISA is used to quantify the levels of secreted molecules like GLP-1 (in GLUTag cells) oup.com, IL-6, and IL-8 (in NPDFs) nih.gov.
Cell migration and invasion assays: These assays, often involving transwell plates or wound healing methods, are used to evaluate the effect of this compound on the migratory and invasive potential of cells, such as melanoma cells. nih.govplos.orgacs.org
Cell cycle analysis: Techniques like flow cytometry can be used to determine the distribution of cells in different phases of the cell cycle, as performed in studies with mesangial cells treated with EP receptor agonists. portlandpress.com
Luciferase reporter assays: These assays are used to measure the transcriptional activity of specific genes regulated by signaling pathways activated by this compound, such as the AQP2 gene promoter containing a cAMP-responsive element (CRE). pnas.orgnih.gov
Assessment of GTPase activation: Assays to measure the activation of small GTPases like Rap1 and Rac1, which are involved in cytoskeletal rearrangements and cell junction integrity, have been used in the context of EP4 signaling. semanticscholar.org
Molecular Biology Techniques
Molecular biology techniques are essential for studying gene expression and protein levels in cells treated with this compound.
Quantitative Polymerase Chain Reaction (qPCR or RT-PCR): This technique is widely used to quantify the mRNA levels of target genes, providing insights into the transcriptional effects of this compound. Genes analyzed include EP receptor subtypes, AQP2, prostanoid synthases, LOX enzymes, IL-6, IL-8, proglucagon (Gcg), and proprotein convertase 1 (Pcsk1). researchgate.netpnas.orgnih.govoup.comfrontiersin.orgportlandpress.comnih.govresearchgate.net
Western Blotting: This technique is used to detect and quantify the total protein levels and phosphorylation status of specific proteins in cell lysates. Proteins analyzed include AQP2, phosphorylated AQP2, CREB, phosphorylated CREB, ERK, phosphorylated ERK, β-catenin, TN-C, p38 MAPK, ERK1/2, JNK1/2, p27kip1, cyclin D1, COX-2, mPGES1, S6 ribosomal protein, p70S6K, VE-cadherin, α-catenin, ZO-1, VASP, and cortactin. researchgate.netpnas.orgnih.govpnas.orgnih.govnih.govportlandpress.comphysiology.orgnih.govnih.govsemanticscholar.org
Adenovirus-mediated overexpression: This technique is used to overexpress specific genes, such as EP4, in cells to study the consequences of increased receptor levels on downstream signaling and protein expression. pnas.orgnih.gov
Small interfering RNA (siRNA): siRNA is used to selectively knockdown the expression of target genes, such as EP4, to determine the role of the protein in this compound-mediated effects. oup.comsemanticscholar.org
Immunoprecipitation: This technique is used to isolate specific proteins and their interacting partners from cell lysates, allowing for the study of protein complexes and associations, such as the association of VE-cadherin with other junctional proteins. semanticscholar.org
Cellular Imaging and Localization Studies
Imaging techniques provide visual evidence of the cellular localization of proteins and morphological changes induced by this compound.
Confocal Laser Scanning Microscopy: This advanced microscopy technique is used to visualize the subcellular localization and trafficking of fluorescently labeled proteins, such as AQP2, TN-C, and the EP4 receptor, within cells. researchgate.netnih.govmq.edu.aunih.govnih.gov
Immunofluorescence Staining: Cells are stained with fluorescently labeled antibodies specific to target proteins, allowing for their visualization and localization within the cell using fluorescence microscopy. This is used for proteins like AQP2, TN-C, EP4 receptor, plasma membrane markers, and cytoskeletal and cell junction proteins. researchgate.netnih.govmq.edu.aunih.govnih.govsemanticscholar.org
High-content microscopy: Automated microscopy systems are used for high-throughput imaging and analysis of cellular features, such as nuclear and cell area, in large cell populations. acs.org
In Vivo Animal Models and Experimental Designs
In vivo studies using animal models are essential for evaluating the systemic effects of this compound and its impact on organ function and disease models. Mouse models are frequently employed in this compound research.
Genetically modified mouse models: Cre-loxP recombination system is used to generate mice with tissue-specific knockout of the EP4 receptor, such as renal tubule-specific (Ksp-EP4−/−) and collecting duct-specific (AQP2-EP4−/−) knockout mice. researchgate.net These models are used to study the physiological role of EP4 in specific tissues and the effects of EP4 agonists like this compound in the absence of functional EP4 receptors in those tissues. Studies in Ksp-EP4−/− mice showed reduced AQP2 protein abundance and membrane targeting. nih.gov VSMC-specific EP4 knockout (VSMC-EP4−/−) and human EP4 transgenic (VSMC-hEP4 Tg) mice have been used to study the role of VSMC EP4 in vascular neointimal hyperplasia. nih.gov
Disease models: this compound has been tested in various disease models:
Diet-induced hypercholesterolemia in EP4+/+ mice: Six-week old male mice were fed a high-fat diet and treated with this compound to assess its effect on cholesterol levels, bile acid synthesis, and fecal excretion. medchemexpress.commedchemexpress.comtargetmol.cn
Diet-induced obesity: High-fat-fed C57BL/6 mice have been used to examine the effect of this compound on obesity development and inflammation in adipose tissue. researchgate.netnih.gov
Nephrogenic diabetes insipidus (NDI): While rat models of NDI have been used to study potential treatments targeting EP receptors, the direct use of this compound in this specific context was not explicitly detailed in the provided snippets, although EP4 agonists are considered relevant. researchgate.net
Vascular neointimal hyperplasia: Mouse models subjected to femoral artery injury by wire have been used to study the effect of EP4 modulation on neointimal formation. nih.gov
Assessment of physiological parameters: In vivo studies involve measuring various physiological outcomes relevant to the research question, such as plasma hormone levels (e.g., GLP-1, GLP-2, PYY) oup.com, cholesterol levels medchemexpress.commedchemexpress.com, and potentially indicators of kidney function or vascular remodeling depending on the model.
Tissue analysis: Following in vivo experiments, tissues are often collected for further analysis using techniques described in Section 4.1, such as Western blotting and immunofluorescence, to assess protein expression, phosphorylation, and localization in the context of the whole organism.
Data Tables
Below are some examples of data points found in the search results, presented in a table format.
| Cell Line / Model | This compound Concentration Range | Observed Effect | Relevant Assay / Technique | Source |
| MDCK cells | 10-7 to 10-5 M | Increased apical membrane abundance of AQP2 | Cell-surface biotinylation, Immunoblotting | researchgate.netpnas.orgnih.gov |
| AQP2-IMCD3 cells | 10-9 to 10-5 M | Increased PM-AQP2 and pSer256-AQP2 (concentration-dependent) | Immunoblotting | pnas.orgnih.gov |
| GLUTag cells | - | Stimulated GLP-1 secretion (EC50 = 20 nM) | Secretion assay (e.g., ELISA) | oup.com |
| Primary Mouse IMCD cells | 1 μM | Increased AQP2 mRNA and total protein expression (time-dependent) | RT-PCR, Western Blotting | pnas.orgnih.gov |
| NPDFs | 10 μM | Induced IL-6 and IL-8 expression | RT-PCR, ELISA | nih.gov |
| A375 melanoma cells | - | Enhanced cell migration capacity | Cell migration assay | nih.govplos.org |
| MpkCCD cells | 1 μM | Increased AQP2 abundance (in absence of dDAVP) | Immunoblotting | frontiersin.org |
| Mouse MCs | - | Weakened expression of COX-2, mPGES1, LN, CTGF, cyclin D1 (TGF-β1 stimulated) | Western Blotting | portlandpress.comnih.gov |
| NE-4C cells | 10, 50, 100 μM | Induced EP4 externalization to plasma membrane (especially at 100 μM) | Immunofluorescence, Confocal Microscopy | mq.edu.aunih.gov |
| PANC-1 cells | 10 μM | Increased cAMP production | cAMP measurement | physiology.org |
| Rat VSMCs | - | Upregulated TN-C protein expression | Western Blotting, Immunofluorescence | nih.gov |
| EP4+/+ mice (high-fat diet) | 200 μg/kg body weight (i.p./s.c.) | Prevented diet-induced hypercholesterolemia | Measurement of plasma cholesterol | medchemexpress.commedchemexpress.com |
| Fasted mice | - | Elevated plasma GLP-1 and PYY levels | Measurement of plasma hormones (e.g., ELISA) | oup.com |
Detailed Research Findings
The application of these methodologies has yielded significant findings regarding this compound's actions. For instance, in kidney collecting duct cells (MDCK and IMCD3), this compound's ability to increase AQP2 membrane abundance and phosphorylation highlights its potential relevance in regulating water reabsorption researchgate.netpnas.orgnih.govpnas.orgnih.gov. Studies in GLUTag cells demonstrate that this compound can directly stimulate the secretion of gut hormones like GLP-1, suggesting a role in metabolic regulation oup.com. Research in melanoma cells indicates that this compound, as an EP4 agonist, can promote cell migration, providing insights into the potential involvement of EP4 signaling in cancer progression nih.govplos.org. Furthermore, in vivo studies in mouse models have shown that this compound can prevent diet-induced hypercholesterolemia and influence plasma gut hormone levels, demonstrating systemic effects oup.commedchemexpress.commedchemexpress.com. Methodologies like RT-PCR and Western blotting have been crucial in revealing the molecular mechanisms underlying these effects, such as the impact on AQP2 expression, phosphorylation cascades (e.g., ERK, CREB), and the expression of inflammatory markers or extracellular matrix proteins pnas.orgnih.govportlandpress.comnih.govnih.gov. Cellular imaging techniques have provided visual confirmation of protein translocation and localization changes induced by this compound, such as the externalization of the EP4 receptor itself in neuroectodermal stem cells mq.edu.aunih.gov.
Utilization of Rodent Models for Specific Disease States (e.g., Diet-Induced Obesity, Organ Transplantation, Nephrogenic Diabetes Insipidus)
Rodent models are extensively used to investigate the effects of this compound in the context of specific disease states. These models allow for the study of systemic effects and complex physiological interactions that cannot be fully replicated in vitro.
In studies investigating metabolic disorders, diet-induced obesity (DIO) models in mice have been utilized. For instance, six-week-old male EP4+/+ mice challenged with a high-fat diet were administered this compound. This approach aimed to assess the compound's ability to prevent or ameliorate obesity-associated complications. Research findings indicate that this compound treatment effectively prevented diet-induced hypercholesterolemia in these mice. medchemexpress.comnih.govresearchgate.net Total cholesterol levels were observed to decrease significantly in the treated group compared to the vehicle group, with one study reporting a 28.5% reduction, restoring plasma cholesterol to near-normal values. medchemexpress.com this compound also enhanced endogenous bile acid synthesis and their fecal excretion in these DIO mice. medchemexpress.comnih.govresearchgate.net Furthermore, administration of this compound in high-fat diet-challenged mice reduced levels of adipose tissue chemokines like IP-10 and MIP-1α, suggesting an alleviation of obesity-associated adipose tissue inflammation. researchgate.netfrontiersin.orgwhiterose.ac.uknih.gov Studies also explored the effect of this compound on body weight and adiposity in high-fat diet-fed mice, showing suppression of body weight gain and reduced weight of various white adipose tissues (epididymal, subcutaneous, peri-renal) and brown adipose tissue. hku.hk
Rodent models have also been crucial in assessing the immunosuppressive efficacy of this compound in organ transplantation. Experimental rat models undergoing heterotopic heart and small bowel transplantation have been employed. nih.govcore.ac.uk Continuous administration of this compound in recipient rats significantly delayed cardiac allograft survival and the onset of rejection in both cardiac and intestinal transplants. nih.govcore.ac.uk This suggests a potential therapeutic utility for this compound in managing acute allogeneic rejection. nih.govcore.ac.uk
In the study of water balance disorders, rat models of nephrogenic diabetes insipidus (NDI) have been utilized to investigate the potential therapeutic effects of EP4 receptor agonists, including this compound. researchgate.netoup.comresearchgate.netnih.gov These models mimic the inability to concentrate urine despite normal or elevated vasopressin levels. While EP2 agonists like butaprost showed significant alleviation of polyuria and increased urine osmolality in a rat model of X-linked NDI, research with this compound has primarily focused on its effects on aquaporin-2 (AQP2) trafficking and phosphorylation in kidney cells and tissues, as discussed in other sections. researchgate.netresearchgate.netnih.govpnas.org
Genetic Manipulation Strategies (e.g., EP4 Receptor Knockout Models, Small Interfering RNA-Mediated Gene Silencing)
Genetic manipulation techniques are powerful tools used in conjunction with pharmacological studies to understand the specific role of the EP4 receptor in mediating the effects of compounds like this compound.
EP4 receptor knockout mouse models are particularly valuable for determining the physiological roles of EP4 signaling. For instance, studies using EP4 knockout mice have shown they develop spontaneous hypercholesterolemia, indicating a critical role for EP4 in cholesterol homeostasis. nih.govnih.gov Comparing the effects of this compound in wild-type versus EP4-deficient mice helps confirm that the observed effects are indeed mediated through the EP4 receptor. In the context of DIO, adipose tissue from EP4-deficient mice did not display the same anti-inflammatory response to PGE2 or EP4 agonists as wild-type mice, establishing the involvement of EP4 receptors in this process. nih.gov Renal tubule-specific and collecting duct-specific EP4 knockout mice have also been generated using the Cre-loxP recombination system to study the role of EP4 in urinary concentration. researchgate.netfrontiersin.orgpnas.org These models exhibited impaired urinary concentrating ability and decreased AQP2 expression and membrane targeting, highlighting the importance of EP4 in regulating water balance. frontiersin.orgpnas.orgphysiology.org
Small interfering RNA (siRNA)-mediated gene silencing is employed in cell-based studies to specifically reduce the expression of the EP4 receptor or other target genes. This allows researchers to confirm that the effects of this compound are dependent on EP4 signaling or to investigate downstream pathways. For example, in Madin-Darby canine kidney (MDCK) cells, siRNA knockdown of the EP4 gene prevented the increase in AQP2 membrane abundance and phosphorylation induced by this compound, demonstrating the specificity of this compound for the EP4 receptor in this context. nih.gov Similarly, siRNA targeting EP4 in pulmonary endothelial cells suppressed the barrier-enhancing effect of prostaglandin A2, and inhibiting EP4 by siRNA abolished the activation of downstream signaling pathways like Rac1 and Rap1 and the phosphorylation of cytoskeletal targets. molbiolcell.org siRNA has also been used to silence tenascin C expression in vascular smooth muscle cells to investigate its role in EP4 agonist-induced proliferation and migration, showing that this compound-induced effects were suppressed by TN-C knockdown. mdpi.comnih.gov Furthermore, siRNA against EP4 has been used in enteroendocrine cells to confirm that EP4 mediates the this compound-induced secretion of gut hormones like GLP-1. oup.comresearchgate.net
Physiological and Biochemical Parameter Monitoring in Live Animals
Monitoring of various physiological and biochemical parameters in live animals provides insights into the systemic effects of this compound.
In studies involving DIO mice, parameters such as body weight, caloric intake, and plasma lipid levels (e.g., total cholesterol) are routinely monitored. medchemexpress.comnih.govresearchgate.netresearchgate.nethku.hk Changes in these parameters indicate the impact of this compound on metabolic health. For instance, a decrease in total cholesterol levels in this compound-treated DIO mice is a key biochemical finding. medchemexpress.comnih.gov Assessment of glucose and insulin (B600854) sensitivity has also been performed in DIO mice treated with this compound, showing improvements related to lower adiposity. hku.hk Plasma leptin levels have also been monitored. hku.hk
In organ transplantation models, monitoring of allograft survival time is a primary physiological parameter. nih.govcore.ac.uk Serum markers indicative of organ damage or rejection, such as serum creatine (B1669601) phosphokinase in heart transplantation, are also measured. core.ac.uk
In NDI models, physiological parameters like urine volume and urine osmolality are critical for assessing the kidney's concentrating ability. researchgate.netoup.comresearchgate.netnih.gov While butaprost showed significant effects on these parameters in rats, studies specifically detailing the in vivo effects of this compound on urine concentration in rodent NDI models in the provided search results are less prominent compared to its cellular effects on AQP2. researchgate.netresearchgate.netnih.govpnas.org However, EP4 knockout mice exhibit impaired urinary concentrating ability. frontiersin.orgpnas.orgphysiology.org
Monitoring of plasma hormone levels, such as GLP-1, GLP-2, and PYY, has been conducted in fasted mice administered this compound to investigate its effects on gut hormone secretion. oup.comresearchgate.net Elevated levels of these hormones were observed after this compound administration. oup.comresearchgate.net
Other physiological parameters monitored in relevant studies include blood pressure, which is affected by EP4 signaling. frontiersin.orgphysiology.orgjci.org
Histopathological and Morphometric Analysis of Tissues
Histopathological and morphometric analyses of tissues provide detailed information on the cellular and structural changes induced by this compound treatment or associated with EP4 signaling.
In DIO studies, histopathological analysis of adipose tissue is performed to examine inflammation and adipocyte size. researchgate.nethku.hk Reduced adipocyte size and altered fat and lean mass composition have been reported in this compound-treated mice. researchgate.nethku.hk Morphometric analysis can quantify these changes, such as measuring the mean adipocyte size and the proportion of small adipocytes. hku.hk
In organ transplantation models, histopathological examination of allografts (heart and small bowel) is crucial for assessing the degree of immune cell infiltration and tissue damage, which are hallmarks of rejection. nih.govcore.ac.uk For example, studies have reported attenuation of myocardial cell infiltration in cardiac allografts from this compound-treated rats compared to controls. core.ac.uk Immunohistochemical analysis can further identify specific immune cell types involved in infiltration. core.ac.uk Assessment of intestinal epithelial cell apoptosis has also been performed in small bowel transplants. core.ac.uk
In the context of renal research, histopathological and morphometric analyses can be used to examine kidney structure and assess changes in the expression and localization of proteins like AQP2 in collecting ducts. While not explicitly detailed for in vivo this compound treatment in the provided snippets, studies using EP4 knockout mice have shown decreased AQP2 abundance and altered localization in renal collecting ducts. frontiersin.orgpnas.orgphysiology.org
Morphometric analysis has also been applied to study vascular tissues, for instance, to assess neointimal hyperplasia in models of vascular injury. mdpi.com This involves analyzing cross-sections of arteries to calculate parameters related to vessel structure. mdpi.com
The analysis of mRNA and protein levels of various markers within tissues using techniques like quantitative real-time PCR and Western blotting complements the histopathological and morphometric findings by providing molecular insights into the observed changes. researchgate.netnih.govhku.hknih.govcore.ac.ukpnas.orgnih.govmolbiolcell.orgmdpi.comnih.govoup.comresearchgate.netplos.orgphysiology.orgnih.gov For example, expression levels of pro-inflammatory cytokines (e.g., interferon-gamma, IP-10, MIP-1α) and signaling molecules (e.g., SOCS-1, phosphorylated proteins in cAMP/PKA and ERK pathways) have been analyzed in tissues from this compound-treated animals or in cells treated with this compound. researchgate.netnih.govnih.govcore.ac.ukpnas.orgnih.govmolbiolcell.orgphysiology.org
Here is a summary of some research findings in data tables:
| Rodent Model | Disease State | This compound Effect | Key Findings | Source |
| EP4+/+ mice (High-fat diet) | Diet-Induced Obesity | Prevents diet-induced hypercholesterolemia | 28.5% reduction in total cholesterol; enhanced bile acid synthesis and excretion. | medchemexpress.comnih.gov |
| C57BL/6 mice (High-fat diet) | Diet-Induced Obesity | Reduces adipose tissue inflammation | Lower levels of IP-10 and MIP-1α mRNA in epididymal white adipose tissue. | researchgate.netnih.gov |
| C57BL/6 mice (High-fat diet) | Diet-Induced Obesity | Suppresses body weight gain and adiposity | Reduced weight of various white adipose tissues and brown adipose tissue; smaller adipocyte size. | hku.hk |
| Rats | Heterotopic Heart Transplant | Significantly delayed cardiac allograft survival | Attenuation of myocardial cell infiltration. | nih.govcore.ac.uk |
| Rats | Heterotopic Small Bowel Transplant | Delayed onset of rejection | Reduced lymphoplasmacytic infiltration; suppressed intestinal epithelial cell apoptosis. | core.ac.uk |
| Fasted mice | Gut Hormone Secretion | Elevated plasma levels of GLP-1, GLP-2, and PYY | Increased secretion of these hormones. | oup.comresearchgate.net |
| Genetic Manipulation Strategy | Model System | Target Gene | Effect on this compound Action | Source |
| EP4 Knockout | Adipose tissue (mice) | EP4 | Abolished the anti-inflammatory response to EP4 agonists. | nih.gov |
| EP4 Knockout | Kidney (mice) | EP4 | Impaired urinary concentrating ability; decreased AQP2 expression and membrane targeting. | frontiersin.orgpnas.orgphysiology.org |
| siRNA-mediated knockdown | MDCK cells | EP4 | Prevented this compound-induced increase in AQP2 membrane abundance and phosphorylation. | nih.gov |
| siRNA-mediated knockdown | Pulmonary endothelial cells | EP4 | Suppressed barrier-enhancing effect of PGA2; abolished activation of downstream pathways. | molbiolcell.org |
| siRNA-mediated knockdown | Vascular smooth muscle cells | Tenascin C | Suppressed this compound-induced proliferation and migration. | mdpi.comnih.gov |
| siRNA-mediated knockdown | Enteroendocrine cells (GLUTag) | EP4 | Blocked this compound-induced GLP-1 secretion. | oup.comresearchgate.net |
Chemical Synthesis and Structure Activity Relationship Sar Studies of Cay10580
Historical Context of EP4 Agonist Discovery and Development
Prostaglandin (B15479496) E2 (PGE2) is a ubiquitous lipid mediator that exerts its diverse biological effects by activating four distinct G protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4. These receptors play critical roles in numerous physiological and pathophysiological processes, including inflammation, pain, bone metabolism, cardiovascular function, and cancer development. caymanchem.combenthamscience.comnih.gov The EP4 receptor, in particular, is a Gs protein-coupled receptor that primarily signals by increasing intracellular cyclic AMP (cAMP) levels, although it can also engage other signaling pathways. caymanchem.comnih.govportlandpress.com
The historical pursuit of selective EP receptor modulators stemmed from the desire to harness the therapeutic potential of prostaglandins (B1171923) while minimizing the undesirable side effects associated with non-selective agonists or inhibitors of prostaglandin synthesis enzymes like cyclooxygenases (COX-1 and COX-2). nih.govoncotarget.com Early research focused on identifying the different EP receptor subtypes and understanding their specific roles. researchmap.jp The EP4 receptor was the most recently identified subtype within the EP family, and its distinct pharmacological properties, particularly its ability to stimulate adenylyl cyclase and its insensitivity to certain EP2 agonists like butaprost, helped to clarify the classification of EP receptors. researchmap.jp
The discovery and development of selective EP4 agonists became a significant area of research due to the implication of EP4 signaling in various therapeutic areas, such as bone formation, cardiovascular protection, and potentially in treating conditions like nephrogenic diabetes insipidus. caymanchem.comnih.govnih.govphysiology.org This historical context set the stage for the design and synthesis of novel compounds targeting the EP4 receptor with improved potency and selectivity.
Synthetic Strategies Employed for CAY10580 and Analogues
This compound, formally known as 2-(3-hydroxyoctyl)-5-oxo-1-pyrrolidineheptanoic acid, is an 8-aza-9-oxo-15-hydroxy saturated analog of PGE2. caymanchem.combioscience.co.uk Its structure incorporates a pyrrolidinone ring in place of the cyclopentanone (B42830) ring found in natural prostaglandins, and it features a saturated side chain. caymanchem.com
While detailed step-by-step synthetic procedures for this compound itself are not extensively detailed in the provided search results, the literature indicates that analogues of PGE2 wherein the hydroxycyclopentanone ring has been replaced by a lactam (such as the pyrrolidinone in this compound) have been prepared. nih.gov These synthetic efforts were directed towards evaluating these modified structures as ligands for the EP4 receptor. nih.gov
The synthesis of prostaglandin isosteres, including 8-aza-9-oxoprostanoic acids and their derivatives, represents a relevant synthetic strategy employed in the development of compounds like this compound. caymanchem.com These approaches typically involve constructing the modified ring system and attaching the appropriate side chains with the desired stereochemistry and functional groups.
Elucidation of Structure-Activity Relationships for EP4 Selectivity and Potency
Structure-Activity Relationship (SAR) studies have been crucial in identifying the key structural features of this compound and its analogues that contribute to their potency and selectivity for the EP4 receptor. This compound is characterized as a potent and selective EP4 receptor agonist. caymanchem.commedchemexpress.commedchemexpress.com
Research has shown that this compound selectively binds the EP4 receptor with a reported Ki value of 35 nM. caymanchem.commedchemexpress.commedchemexpress.com Its selectivity over other EP receptor subtypes is demonstrated by significantly higher Ki values: 3,000 nM for EP1, 2,000 nM for EP2, and >3,000 nM for EP3. caymanchem.com This binding profile highlights the structural features that confer preferential affinity for EP4 compared to EP1, EP2, and EP3.
Studies comparing the activity of this compound with other prostaglandin analogues and selective agonists have provided insights into the SAR. For instance, while this compound acts as an EP4 agonist and stimulates cAMP formation, its effects can differ from those of other EP agonists depending on the cellular context and downstream signaling pathways. caymanchem.comfrontiersin.orgplos.org In some studies, this compound has been shown to increase AQP2 membrane targeting without increasing cAMP levels, suggesting the involvement of cAMP-independent pathways mediated by EP4. physiology.org However, other research indicates that EP4 activation by this compound can be associated with cAMP/PKA and ERK pathways. physiology.org
SAR studies on lactam-based analogues of PGE2, including those structurally related to this compound, have aimed to optimize potency and agonist efficacy at the EP4 receptor while ensuring selectivity over other prostanoid receptors. nih.gov These studies involve systematic modifications to the core structure and side chains to understand their impact on receptor binding and functional activity.
Detailed research findings on the binding affinity of this compound for EP receptors are summarized in the table below:
| Receptor Subtype | This compound Ki (nM) |
| EP1 | 3000 |
| EP2 | 2000 |
| EP3 | >3000 |
| EP4 | 35 |
This data illustrates the significant selectivity of this compound for the EP4 receptor. caymanchem.com
Development of Novel Chemical Entities based on this compound Scaffold
The structural features and favorable EP4 selectivity profile of this compound have served as a basis for the development of novel chemical entities targeting the EP4 receptor. The pyrrolidinone core and the attached side chains represent a scaffold that can be modified to explore new chemical space and potentially identify compounds with improved pharmacological properties.
Research in this area involves designing and synthesizing analogues of this compound with variations in the ring system, side chain lengths, functional groups, and stereochemistry. These novel compounds are then evaluated for their potency, efficacy, and selectivity at the EP4 receptor and other prostanoid receptors. The goal is to identify new EP4 agonists with enhanced potency, different signaling profiles, improved metabolic stability, or altered pharmacokinetic properties.
The development of novel chemical entities based on existing scaffolds like this compound is a common strategy in medicinal chemistry. By understanding the SAR of the parent compound, researchers can rationally design and synthesize libraries of related molecules to identify candidates with optimized properties for potential therapeutic applications. While specific examples of novel compounds directly derived from the this compound scaffold beyond its close analogues are not extensively detailed in the provided results, the ongoing research into selective EP4 agonists suggests continued efforts to develop new chemical structures with favorable profiles. benthamscience.com
Future Research Perspectives and Translational Potential of Cay10580
Deepening the Understanding of EP4 Receptor Bias and Ligand-Specific Signaling
Future research should focus on fully elucidating the intricacies of EP4 receptor bias and the ligand-specific signaling induced by CAY10580. While EP4 receptors are known to primarily couple with Gαs, leading to increased intracellular cAMP levels, they can also couple to Gαi and activate pathways like PI3K/ERK signaling. nih.govnih.govpnas.orgresearchgate.net Studies have shown that this compound can increase AQP2 membrane targeting and phosphorylation in kidney cells, but this effect does not always correlate with a significant increase in intracellular cAMP, suggesting the involvement of alternative or biased signaling pathways, potentially β-arrestin-dependent signaling. pnas.orgnih.govphysiology.orgmdpi.compnas.org Further research utilizing advanced techniques such as cryo-electron microscopy (cryo-EM) can provide structural insights into how this compound binding stabilizes specific receptor conformations that favor coupling to particular downstream effectors (e.g., Gαs vs. Gαi or β-arrestin), thereby defining its signaling bias. nih.govpnas.orgebi.ac.uk Understanding these distinct binding modes and propagation paths within the receptor structure is crucial for dissecting the functional diversity generated by a single ligand-receptor pair and for the rational design of more precise drugs targeting EP4. nih.govpnas.org
Exploring Novel Therapeutic Applications and Undiscovered Biological Roles
The known involvement of EP4 receptors in diverse physiological and pathophysiological processes suggests numerous potential therapeutic applications for this compound beyond its currently explored uses. Research has indicated EP4 receptor involvement in inflammation, pain management, bone health, cardiovascular function, kidney function, and immune responses. ontosight.ainih.govresearchgate.netnih.govnih.gov this compound has demonstrated effects in models of bone repair, nephrogenic diabetes insipidus (NDI), hypercholesterolemia, adipose tissue inflammation, and acute allogeneic rejection in transplantation models. medchemexpress.commedchemexpress.comnih.govcaymanchem.comfrontiersin.orgresearchgate.netoup.comnih.govcore.ac.uk Future studies could investigate the potential of this compound in other conditions where EP4 signaling plays a critical role, such as inflammatory bowel disease, pulmonary disorders, and certain types of cancer, considering the complex and sometimes contradictory roles of EP4 in disease. nih.govfrontiersin.org Exploring its effects on different cell types expressing EP4, including various immune cells, endothelial cells, and fibroblasts within the tumor microenvironment, could uncover undiscovered biological roles and therapeutic targets. nih.govnih.govfrontiersin.orgnih.gov For instance, investigating its impact on gut hormone secretion or vascular neointimal hyperplasia, where EP4 activation has shown effects, could reveal new avenues. researchgate.netoup.comnih.gov
Investigation into Combination Therapies with Complementary Pharmacological Agents
Given the multifaceted roles of EP4 signaling and the complexity of many diseases, future research should explore the potential of this compound in combination therapies. Combining this compound with agents targeting complementary pathways could lead to enhanced therapeutic efficacy or allow for lower doses of individual components, potentially mitigating off-target effects. For example, in the context of nephrogenic diabetes insipidus, combining EP4 agonists with EP1/3 antagonists has been suggested as a potential strategy. mdpi.com In transplantation, EP4 agonists like this compound may be potential therapeutic candidates for combination with calcineurin inhibitors. core.ac.uk Similarly, exploring combinations with immunotherapies in cancer or with agents addressing metabolic dysfunction in obesity-related inflammation could yield synergistic benefits. frontiersin.orgnih.gov Identifying optimal drug combinations will require a thorough understanding of the underlying disease mechanisms and how this compound's actions intersect with those of other pharmacological agents.
Development of Advanced Preclinical Models for Efficacy and Safety Assessment
The development and utilization of more sophisticated preclinical models are essential for accurately assessing the efficacy and potential of this compound. While in vitro studies and basic in vivo models (e.g., rat calvaria model for bone repair, mouse models for hypercholesterolemia and adipose tissue inflammation, rat models for transplantation and NDI) have provided valuable initial insights, advanced models are needed to better mimic human disease complexity. medchemexpress.commedchemexpress.comnih.govcaymanchem.comfrontiersin.orgresearchgate.netoup.comnih.govcore.ac.uk This includes the use of genetically modified animal models with tissue-specific EP4 deletions or overexpression to precisely define the role of EP4 in different organs and cell types. nih.gov Furthermore, employing more complex co-culture systems or organ-on-a-chip technologies could provide a more physiologically relevant context for studying this compound's effects and signaling pathways. Developing models that allow for the assessment of long-term effects and potential interactions with other physiological systems will be critical before translation to clinical studies.
Application of Systems Biology and Omics Technologies to Elucidate Global Biological Impact
Applying systems biology approaches and various omics technologies will be crucial for a comprehensive understanding of this compound's global biological impact. nih.gov Transcriptomics, proteomics, and metabolomics can provide high-throughput data on how this compound affects gene expression, protein profiles, and metabolic pathways across different tissues and conditions. nih.gov This can help identify novel downstream targets, off-target effects, and compensatory mechanisms activated by EP4 stimulation. For instance, omics technologies could help elucidate the mechanisms behind this compound's effect on bile acid synthesis or its anti-inflammatory actions in adipose tissue at a system level. medchemexpress.commedchemexpress.comnih.gov Integrating data from different omics layers with bioinformatics and computational modeling can provide a holistic view of the biological networks modulated by this compound, offering deeper insights into its therapeutic potential and potential side effects. nih.gov
Q & A
Q. What is the molecular mechanism of CAY10580 as a selective EP4 receptor agonist, and how is this specificity validated experimentally?
this compound binds to the prostaglandin E2 receptor EP4 (PTGER4) with high selectivity (Ki = 35 nM) . Its specificity is validated through:
- Competitive binding assays : Comparison with other EP receptor agonists (e.g., EP2 agonist butaprost) to confirm lack of cross-reactivity .
- Functional assays : Measurement of cAMP/PKA pathway activation, a hallmark of EP4 signaling, in cell lines like MDCK or CCDS .
- siRNA knockdown : Silencing Ptger4 abolishes this compound-mediated effects, while Ptger2 knockdown has no impact .
Q. What experimental models are optimal for studying this compound's effects on renal pathophysiology?
- In vitro : MDCK (Madin-Darby Canine Kidney) cells for AQP2 trafficking studies .
- In vivo : Rodent models of nephrogenic diabetes insipidus (NDI) or acute kidney injury (AKI) to assess renal fibrosis and aquaporin regulation .
- Ex vivo : Kidney slices or isolated tubules for real-time imaging of AQP2 membrane localization .
Q. How does this compound modulate AQP2 phosphorylation, and what methodological approaches quantify this?
this compound increases phosphorylation at S256 and S264 but not S269 in AQP2, as shown by:
- Western blotting : Using phospho-specific antibodies (e.g., pS264-AQP2) .
- Biotinylation assays : To track apical membrane abundance of phosphorylated AQP2 .
- Dose-response curves : Testing concentrations from 10<sup>−8</sup> M to 10<sup>−5</sup> M to establish EC50 values .
Advanced Research Questions
Q. How can researchers resolve contradictions in EP4 receptor signaling outcomes across different tissues?
EP4 activation by this compound exhibits tissue-specific effects:
Q. What experimental controls are critical when studying this compound's role in blood pressure regulation?
- Pharmacological controls : Co-administration with EP4 antagonists (e.g., ONO-AE3-208) to confirm receptor specificity .
- Dietary controls : Pair high-salt diet (HSD) and normal-salt diet (NSD) groups to isolate salt-sensitive hypertension mechanisms .
- Hemodynamic monitoring : Continuous telemetry for blood pressure measurement to avoid acute stress artifacts .
Q. How can researchers optimize this compound dosing to balance efficacy and off-target effects in chronic disease models?
- Dose titration : Start with 1–10 mg/kg/day in rodents, monitoring renal (e.g., BUN/creatinine) and cardiovascular (e.g., systolic pressure) endpoints .
- Time-course studies : Assess acute (24–48 hr) vs. chronic (14-day) effects on fibrosis markers (e.g., α-SMA, collagen deposition) .
- Combination therapy : Test synergy with autophagy inducers (e.g., rapamycin) to enhance nephroprotection .
Q. What statistical approaches address variability in this compound's effects on mTOR/S6 phosphorylation?
- Normalization : Express p-mTOR/mTOR and p-S6/S6 ratios to baseline (vehicle-treated controls) .
- Multivariate analysis : Account for covariates like animal age or batch effects in large-scale in vivo studies .
- Power analysis : Pre-determine sample sizes using pilot data (e.g., 20% effect size, α = 0.05) .
Methodological Guidance
Q. How to validate this compound's EP4 selectivity in a new experimental system?
Q. What techniques quantify this compound's impact on macrophage polarization in renal injury?
Q. How to integrate omics data with functional studies to elucidate this compound's pleiotropic effects?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
